Product packaging for (R)-2-methylbut-3-enoic acid(Cat. No.:)

(R)-2-methylbut-3-enoic acid

Cat. No.: B8754127
M. Wt: 100.12 g/mol
InChI Key: GQWNPIKWYPQUPI-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Methylbut-3-enoic Acid ( 20626-49-7) is a chiral building block of significant value in modern pharmaceutical research and development . Its molecular structure, characterized by a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol, incorporates a reactive enoic acid functional group and a distinct chiral center in the (R) configuration . This specific stereochemistry is critical for ensuring stereospecificity in the synthesis of enantiomerically pure drugs, making it an indispensable scaffold for complex organic synthesis . The primary research application of this compound is in the synthesis of advanced pharmaceutical intermediates. It is notably employed in the development of Milvexian, an investigational Factor XIa inhibitor acting as an anticoagulant for the treatment of thrombotic conditions . In this context, the precise (R) configuration of the compound directly dictates the stereochemistry of the final active pharmaceutical ingredient, which is essential for achieving targeted therapeutic effects and minimizing off-target interactions . Beyond this specific application, its unique structure serves as a valuable chemical entity for exploring new reaction pathways and understanding structure-activity relationships in medicinal chemistry . This product is presented with a high purity level to meet the stringent requirements of scientific research . It is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it may be hazardous. Please consult the Safety Data Sheet for detailed hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B8754127 (R)-2-methylbut-3-enoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(2R)-2-methylbut-3-enoic acid

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7)/t4-/m1/s1

InChI Key

GQWNPIKWYPQUPI-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C=C)C(=O)O

Canonical SMILES

CC(C=C)C(=O)O

Origin of Product

United States

Significance of Chiral Building Blocks in Asymmetric Synthesis

The growing demand for enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, has placed immense importance on the field of asymmetric synthesis. mdpi.com Chiral building blocks are fundamental tools in this discipline. wiley.com They are optically active molecules that serve as foundational units, incorporating a pre-existing stereocenter into a new, larger molecule, thereby guiding the stereochemical outcome of subsequent reactions. mdpi.comresearchgate.net The use of these blocks is a key strategy for creating complex natural products and bioactive molecules with high stereochemical purity. mdpi.comwiley.com

The significance of chiral building blocks like (R)-2-methylbut-3-enoic acid stems from several key advantages:

Chirality Transfer: They allow for the efficient transfer of chirality from a relatively simple, readily available molecule to a complex target. researchgate.net This strategy often simplifies synthetic routes and avoids the need for challenging enantioselective steps later in the synthesis.

Access to Enantiopure Compounds: Many pharmaceuticals and biologically active molecules exhibit different, and sometimes adverse, effects depending on their stereoisomeric form. Employing chiral building blocks ensures the synthesis of the desired enantiomer, leading to safer and more effective products.

Synthetic Versatility: Compounds like this compound possess multiple functional groups—a carboxylic acid and an alkene—that can be selectively manipulated. This allows for diverse synthetic transformations, enabling the construction of a wide array of complex structures, including those with quaternary stereocenters. nih.gov

Historical Context and Evolution of Synthetic Methodologies for Enantioenriched Carboxylic Acids

Asymmetric Catalysis for Stereoselective Formation

Chiral Ligand Design and Optimization

The success of metal-catalyzed asymmetric reactions hinges on the rational design of chiral ligands. researchgate.net These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For transformations targeting molecules like (R)-2-methylbut-3-enoic acid, ligands must effectively differentiate between the two prochiral faces of a substrate intermediate.

Key considerations in ligand design include:

Symmetry: C2-symmetric ligands have historically been successful as they reduce the number of possible diastereomeric transition states. researchgate.net However, non-symmetrical ligands are increasingly employed, as their distinct electronic and steric properties can offer superior control in certain reactions. researchgate.net

Bite Angle and Flexibility: The geometry of the ligand-metal complex, particularly the bite angle in bidentate ligands, is crucial for enantiocontrol.

Electronic Effects: The electron-donating or -withdrawing properties of the ligand can modulate the reactivity and selectivity of the metal catalyst.

Steric Hindrance: Bulky substituents on the ligand can create a well-defined chiral pocket, effectively shielding one face of the substrate from attack.

While these principles guide the synthesis of a vast array of chiral molecules, the development of a specific ligand that provides high enantioselectivity for this compound remains an area of active research.

Metal-Catalyzed Asymmetric Reactions

Transition-metal catalysis offers powerful methods for C-C bond formation, including carboxylation reactions that utilize carbon dioxide (CO2) as a C1 feedstock. researchgate.net One of the few documented attempts to synthesize 2-methylbut-3-enoic acid via this route involved the asymmetric carboxylation of a π-allyltitanium complex. This reaction employed a chiral cyclopentadienyl (B1206354) ligand, yielding the target acid in 70% yield but with a low enantiomeric excess (ee) of only 19%. researchgate.netdntb.gov.ua

Recent advancements in metal-catalyzed asymmetric carboxylations have focused on various metals like nickel and cobalt. For instance, nickel-catalyzed asymmetric reductive carbo-carboxylation of alkenes has been developed for synthesizing complex chiral acids, although its application to simple alkenoic acids like the target compound has not been extensively demonstrated. nih.gov Similarly, cobalt-catalyzed hydrocarboxylation has been effective for allylarenes but presents different regioselectivity challenges. mdpi.com The development of a highly enantioselective metal-catalyzed system for the direct synthesis of this compound is still a significant challenge, requiring further optimization of catalysts, ligands, and reaction conditions. researchgate.net

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations, avoiding the use of metals. Potential strategies for synthesizing chiral acids like this compound could involve the enantioselective functionalization of a suitable precursor. For example, the organocatalytic conjugate addition of nucleophiles to α,β-unsaturated aldehydes or ketones is a well-established method for creating chiral centers. unige.chnih.gov However, applying this to the synthesis of a β,γ-unsaturated acid like the target molecule is not straightforward.

Another potential route is the asymmetric α-functionalization of a pre-existing carboxylic acid. Isothiourea-based catalysts have been shown to mediate the asymmetric functionalization of 3-alkenoic acids, but these examples typically involve cycloadditions rather than the direct formation of a simple 2-methyl substituted product. uni-hannover.de Asymmetric protonation of an enolate derived from 2-methylbut-3-enoic acid could, in principle, yield the chiral product, but achieving high enantioselectivity in such reactions is notoriously difficult. Currently, there are no well-established, highly selective organocatalytic methods reported for the direct synthesis of this compound.

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis, particularly using engineered enzymes, has emerged as a highly effective and selective method for producing enantiopure carboxylic acids, including this compound.

Enzyme Screening and Engineering for Enantioselectivity

The key enzyme in the successful synthesis of this compound is Arylmalonate Decarboxylase (AMDase). chemrxiv.org Wild-type AMDase, originally isolated from bacteria like Bordetella bronchiseptica, naturally catalyzes the enantioselective decarboxylation of α-aryl-α-methylmalonates to produce (R)-α-arylpropionic acids. chemrxiv.orgresearchgate.net

Enzyme Screening: The search for novel AMDases with desired properties involves screening microbial genomes. By developing specific sequence patterns and search algorithms, researchers have identified numerous new AMDase candidates, expanding the toolbox of available biocatalysts. researchgate.net

Enzyme Engineering: The stereoselectivity of AMDase has been a major focus of protein engineering. The wild-type enzyme contains a critical cysteine residue (Cys188) in its active site that acts as a proton donor, protonating the enediolate intermediate from the si-face to yield the (R)-product. nih.gov Researchers successfully inverted the enantioselectivity of the enzyme by creating a double mutant (G74C/C188S). researchgate.netacs.org In this variant, the original catalytic cysteine is replaced, and a new one is introduced at position 74. This new Cys74 residue protonates the intermediate from the opposite (re-face), leading to the (S)-product. nih.gov This work not only provided access to the opposite enantiomer but also confirmed the structural basis for the native (R)-selectivity of the wild-type enzyme. Further rounds of mutagenesis have been applied to improve the catalytic efficiency of these engineered variants. acs.orgnih.gov

Enzyme VariantKey MutationsSelectivityRationale
Wild-Type AMDase None(R)-selectiveThe native Cys188 residue protonates the intermediate from the si-face. nih.gov
(S)-selective Mutant G74C / C188S(S)-selectiveThe introduced Cys74 residue protonates the intermediate from the re-face. researchgate.netacs.org
Improved (S)-Mutant V43I/G74C/A125P/V156L/M159L/C188G(S)-selectiveIterative saturation mutagenesis improved catalytic efficiency significantly. acs.org

Substrate Scope and Reaction Conditions in Biocatalytic Pathways

The biocatalytic synthesis of this compound is achieved through the decarboxylation of a prochiral precursor, α-methyl-α-vinylmalonic acid.

Substrate Scope: The substrate scope of wild-type AMDase is not limited to aryl-substituted malonic acids. It has been shown to accept substrates with an alkenyl group, such as the vinyl group, in the α-position. acs.org This capability is attributed to the π-electron system of the vinyl group, which can stabilize the negative charge of the enediolate intermediate, a key requirement for catalysis. acs.org While the enzyme cannot process substrates with a second α-substituent larger than a methyl group, the combination of a methyl and a vinyl group fits well within the active site. acs.org A recent study demonstrated the decarboxylation of 2-methyl-2-vinyl malonate by wild-type AMDase to produce this compound with an excellent enantiomeric excess of 96% ee. chemrxiv.org

Reaction Conditions: The enzymatic decarboxylation is typically performed under mild, aqueous conditions. A general procedure involves dissolving the substrate in a buffered solution (e.g., Tris buffer, pH 7.0) and adding the purified enzyme or a whole-cell biocatalyst expressing the enzyme. researchgate.net The reaction proceeds without the need for cofactors, which is a significant advantage of AMDase. chemrxiv.org After the reaction is complete, the product is typically extracted with an organic solvent following acidification of the mixture. acs.org

SubstrateBiocatalystProductEnantiomeric Excess (ee)
2-Methyl-2-vinyl malonateWild-Type AMDaseThis compound96% (R)
2-Methyl-2-vinyl malonateAMDase Variant ICPLLG(S)-2-methylbut-3-enoic acid98% (S)

Data sourced from a 2024 study on AMDase mechanisms. chemrxiv.org

Chiral Pool Approaches and Derivatization Strategies

The synthesis of enantiomerically pure compounds often leverages the "chiral pool," which consists of abundant, naturally occurring chiral molecules. tcichemicals.com These strategies involve using a readily available chiral molecule as a starting material and converting it into the desired target through stereocontrolled reactions.

Utilizing Readily Available Natural or Synthetic Chiral Precursors

The chiral pool provides a variety of starting materials, such as amino acids, terpenes, and hydroxy acids, which can serve as precursors for target molecules. tcichemicals.com A common strategy involves selecting a chiral pool molecule that possesses a stereocenter of the desired configuration, which is then elaborated into the final product. For the synthesis of this compound, a hypothetical approach could begin with a suitable (R)-configured precursor. For instance, (R)-2-methylbutanal could be a potential starting point, which would then require a selective oxidation to the carboxylic acid without racemization.

While direct synthesis from a chiral pool molecule is a primary strategy, another approach involves the derivatization of a racemic mixture using a chiral resolving agent. This process forms diastereomers that can be separated physically, followed by the removal of the chiral auxiliary to yield the desired enantiomer.

Stereospecific Transformations from Defined Chiral Scaffolds

In this approach, a temporary chiral auxiliary is attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the new stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries used for the asymmetric alkylation of carboxylic acid derivatives. tcichemicals.com

A relevant strategy for creating the stereocenter in this compound could involve the stereospecific rearrangement of an ester derived from a chiral alcohol. For example, studies on the γ-alkylation of 3-methyl-2-butenoic acid have utilized consecutive Ireland-Claisen and Cope rearrangements. thieme-connect.comresearchgate.net In these syntheses, esters of 3-methyl-2-butenoic acid with chiral allylic alcohols like (E)- and (Z)-2-hexen-1-ol were subjected to rearrangement. The chirality of the alcohol directed the formation of the new stereocenter, demonstrating a transfer of configuration from the chiral scaffold to the acid product. thieme-connect.com A similar strategy could be envisioned for this compound, where a chiral auxiliary directs the stereoselective formation of the C2 center.

Mechanistic Investigations of Asymmetric Synthesis Routes

Understanding the reaction mechanism is crucial for optimizing enantioselectivity. This involves studying the catalytic cycle, identifying the key stereodetermining step, and analyzing the transition states that lead to the major and minor enantiomers.

Elucidation of Catalytic Cycles and Proposed Transition States

Asymmetric carboxylation presents a direct route to chiral carboxylic acids. An early attempt at the asymmetric carboxylation to form 2-methylbut-3-enoic acid involved a π-allyltitanium complex tethered with a chiral cyclopentadienyl ligand. This reaction proceeded with a 70% yield but a low enantiomeric excess (ee) of 19%. ccspublishing.org.cn

More advanced catalytic systems have been developed for related transformations. For instance, the nickel-catalyzed hydrocarboxylation of olefins using CO2 and water has been reported. acs.org A proposed catalytic cycle for the carboxylation of dienes involves the following key steps:

Oxidative Cyclometalation: A low-valent nickel(0) complex reacts with the diene to form a nickelacyclopentene intermediate.

CO2 Insertion: Carbon dioxide inserts into one of the Ni-C bonds to form a six-membered nickelalactone.

Reductive Elimination/Protonolysis: The cycle is closed by a step that releases the carboxylated product and regenerates the active Ni(0) catalyst.

The enantioselectivity in such cycles is determined by the facial selectivity of the initial olefin coordination to the chiral catalyst and the subsequent insertion steps. The structure of the chiral ligand bound to the metal center dictates the energy difference between the diastereomeric transition states.

Catalytic System Proposed Key Intermediates Stereodetermining Step
Chiral Ti-Cp Complexπ-allyltitanium speciesCarboxylation of the allyl-metal bond
Chiral Ni-NHC ComplexNickelacyclopentene, NickelalactoneOxidative cyclometalation

Stereocontrol Elements and Factors Influencing Enantioselectivity

The degree of enantioselectivity in an asymmetric synthesis is governed by the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) products. Several factors influence this energy difference:

Chiral Ligand/Auxiliary: The steric and electronic properties of the chiral ligand or auxiliary are paramount. Bulky groups on the ligand can create a well-defined chiral pocket around the metal center, forcing the substrate to approach from a specific direction. For example, enantioselective allylic alkylation to form a related chiral amine precursor utilized the Taniaphos ligand, achieving 95% ee. nih.gov

Metal Center: The choice of metal influences coordination geometry and Lewis acidity, which in turn affects the structure of the transition state.

Reaction Conditions: Temperature, solvent, and the nature of any additives can significantly impact enantioselectivity. Lower temperatures often increase selectivity by amplifying the small energy differences between diastereomeric transition states. Solvent polarity can affect the stability of charged intermediates and transition states.

Counter-ion: In reactions involving enolates, such as asymmetric alkylation, the counter-ion (e.g., Li+, Na+, K+) can play a crucial role in chelation control, influencing the geometry and reactivity of the enolate. egrassbcollege.ac.in

In the reported asymmetric carboxylation yielding 2-methylbut-3-enoic acid, the low ee of 19% suggests a small energy difference between the competing transition states, indicating that the chiral ligand did not provide effective stereochemical discrimination. ccspublishing.org.cn

Process Optimization and Scalability Considerations in Research Synthesis

Transitioning a synthetic route from a small-scale laboratory procedure to a larger, more practical scale introduces a new set of challenges. Optimization focuses on improving yield, purity, safety, and efficiency.

For a potential synthesis of this compound, several factors would need to be considered for scale-up:

Reagent Cost and Availability: The cost of chiral catalysts, ligands, or auxiliaries can be a significant factor. For large-scale synthesis, developing routes that use catalytic amounts of a chiral substance or employ a recyclable chiral auxiliary is advantageous. egrassbcollege.ac.in

Reaction Concentration and Thermochemistry: Increasing the scale of a reaction can lead to issues with heat dissipation, especially for exothermic steps. Continuous flow reactors can offer superior temperature control compared to traditional batch processes, enhancing safety and potentially improving selectivity.

Workup and Purification: Isolation procedures that are simple on a small scale, such as column chromatography, can become impractical and costly on a larger scale. Developing methods that rely on crystallization, distillation, or extraction is often necessary. For instance, in the large-scale synthesis of a fluorinated amino acid, modifying the disassembly of a nickel complex to use 6N HCl in dimethoxyethane (DME) instead of methanol (B129727) avoided the formation of ester byproducts and simplified the isolation of the target acid. egrassbcollege.ac.in

Byproduct Formation: Side reactions that are insignificant at the milligram scale can become major problems at the gram or kilogram scale, complicating purification and reducing yield. Re-optimization of reaction conditions is often required to minimize byproduct formation.

The table below outlines common challenges and potential solutions when scaling up asymmetric syntheses.

Challenge Potential Solution(s) Example Context
High cost of chiral reagentUse of a highly efficient catalyst (low loading), employ a recyclable chiral auxiliary.Asymmetric hydrogenation, chiral auxiliary-based alkylation. egrassbcollege.ac.in
Exothermic reactionUse of continuous flow reactors for better heat management, slower addition of reagents.Grignard reactions, hydrogenations.
Difficult purificationDevelop crystallization-induced resolution or purification, avoid chromatography.Large-scale synthesis of active pharmaceutical ingredients.
Byproduct formationRe-optimize solvent, temperature, and stoichiometry; investigate alternative reagents.Avoiding ester formation during acidic hydrolysis of intermediates. egrassbcollege.ac.in

Ultimately, the development of a robust and scalable synthesis for this compound would require careful consideration of these factors to ensure the process is not only chemically effective but also practical and economical.

Mechanistic Organic Chemistry of R 2 Methylbut 3 Enoic Acid Transformations

Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization. Direct transformations of this moiety, often in the presence of the adjacent chiral center and vinyl group, lead to a variety of important synthons.

One key transformation is the conversion into chiral amides and aldehydes. Copper hydride (CuH) catalysis has emerged as a powerful method for the asymmetric reduction of α,β-unsaturated carboxylic acids. nih.govchemistryviews.org For instance, the direct enantioselective CuH-catalyzed synthesis of β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines can be achieved under mild conditions. This method is notable for its tolerance of various functional groups. nih.gov A proposed mechanism involves the formation of a silyl (B83357) ester intermediate, which then undergoes a 1,4-reduction. nih.gov

Similarly, these acids can be converted to β-chiral aldehydes through an asymmetric reduction process using a copper catalyst and a silane (B1218182) reductant. chemistryviews.org Mechanistic studies and density functional theory (DFT) calculations suggest that this transformation proceeds through a ketene (B1206846) intermediate. chemistryviews.org

Beyond reduction, the carboxylic acid can undergo substitution reactions. Because of their acidity, carboxylic acids react with bases to form ionic salts. libretexts.org They can also be converted into esters. For example, the reaction of carboxylic acids with vinyl ethers, catalyzed by molecular iodine under solvent-free conditions, yields corresponding esters through an adduct that rearranges. nih.gov

TransformationReagentsProduct TypeKey Feature
Reductive AmidationSecondary Amine, Hydrosilane, CuH Catalystβ-Chiral AmideDirect, one-step conversion with high enantioselectivity. nih.gov
Asymmetric ReductionDimethoxymethylsilane, Cu(OAc)₂, Chiral Ligandβ-Chiral AldehydeProceeds via a proposed ketene intermediate. chemistryviews.org
EsterificationVinyl Ether, IodineEsterRearrangement of an initial adduct. nih.gov
Salt FormationBase (e.g., alkali metal hydroxide)Carboxylate SaltStandard acid-base reaction. libretexts.org

Olefin Reactivity and Stereochemical Control at the Vinylic Center

The vinyl group in (R)-2-methylbut-3-enoic acid is susceptible to a range of addition and rearrangement reactions. The existing stereocenter at the α-carbon can exert significant influence over the stereochemical outcome of these reactions.

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a cornerstone for producing chiral carboxylic acids. nsf.gov Various transition metals, including rhodium, ruthenium, and cobalt, have been employed successfully. nsf.govacs.orgnih.gov For example, cobalt-catalyzed systems using chiral diphosphine ligands demonstrate high activity and excellent enantioselectivity (up to >99% ee) for a broad scope of substrates, including di-, tri-, and tetra-substituted acrylic acid derivatives. nih.gov Mechanistic studies involving deuterium (B1214612) labeling have shown that these cobalt catalysts can operate via homolytic H₂ cleavage and cis-addition of hydrogen across the double bond, a pathway reminiscent of rhodium(I) catalysts. nsf.gov

Conjugate Additions: The double bond of α,β-unsaturated acids can undergo conjugate addition reactions. In the presence of strong acids, the addition of reagents like hydrogen bromide or water often proceeds in an anti-Markovnikov fashion. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, creating a resonance-stabilized cation. Nucleophilic attack then occurs at the β-carbon, leading to the enol form of the product, which subsequently tautomerizes. libretexts.org Cooperative catalysis, using a chiral amine and a boronic acid, can facilitate the enantioselective 1,4-addition of ketones to α,β-unsaturated carboxylic acids. researchgate.net

Olefin Metathesis: Olefin metathesis provides a powerful tool for C-C bond formation. sigmaaldrich.com The vinyl group can participate in ring-closing metathesis (RCM) if tethered to another olefin, or in cross-metathesis (CM) with a partner alkene. sigmaaldrich.comnih.gov Ruthenium-based catalysts, known for their functional group tolerance, are often used. nih.gov The generally accepted Chauvin mechanism proceeds via metallacyclobutane and metal-carbene intermediates. nih.govharvard.edu The catalytic cycle is initiated by the dissociation of a ligand (like a phosphine) from the precatalyst to form a reactive 14-electron intermediate that coordinates with the olefin. nih.gov

Reaction TypeCatalyst/ReagentMechanistic FeatureStereochemical Outcome
Asymmetric HydrogenationChiral Co, Rh, or Ru complexesHomolytic H₂ cleavage; cis-additionHigh enantioselectivity controlled by chiral ligand. nsf.govnih.gov
Hydration/HydrobrominationStrong Acid (e.g., H₂O/H⁺, HBr)Protonation of carbonyl; nucleophilic attack at β-carbonAnti-Markovnikov regioselectivity. libretexts.org
Michael AdditionChiral Amine / Boronic Acid CatalystActivation of acid and nucleophileEnantioselective 1,4-addition. researchgate.net
Olefin MetathesisRuthenium-based catalysts (e.g., Grubbs')Formation of metallacyclobutane intermediateForms new C=C bonds; stereoselectivity possible. nih.govharvard.edu

Stereoconvergent and Stereodivergent Reaction Pathways from its Core Structure

The chiral nature of this compound makes it an excellent starting point for stereoselective synthesis. Advanced catalytic strategies enable stereodivergent synthesis, where a single starting material can be selectively converted into multiple product stereoisomers by simply changing the catalyst or reaction conditions. core.ac.uk

A common strategy involves using different transition metal catalysts that operate through distinct mechanisms. For example, in the intramolecular hydroamidation of allenes and alkynes, a rhodium catalyst can selectively produce the syn-δ-lactam, while a palladium catalyst leads to the anti-δ-lactam with high selectivity. nih.gov This catalyst-controlled divergence allows access to different diastereomers from the same enantiomerically enriched starting material. nih.gov

This principle can be applied to transformations of this compound derivatives. By choosing a catalyst that favors a specific transition state geometry, one can direct the formation of a desired stereoisomer. For instance, in a reaction creating a new stereocenter at the β-position, one catalyst system might favor a transition state leading to the (R,R)-product, while another system favors the (R,S)-product. Such strategies are crucial for efficiently accessing a full set of stereoisomers for applications like drug discovery. nih.gov

All stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are inherently stereoselective. masterorganicchemistry.com However, not all stereoselective reactions are stereospecific. masterorganicchemistry.com The power of stereodivergent catalysis lies in overriding the inherent facial bias of the chiral substrate through catalyst control. core.ac.uk

Role of Reactive Intermediates in Complex Reaction Sequences

The transformations of this compound proceed through a variety of short-lived, high-energy reactive intermediates that dictate the reaction pathway and final product structure. lumenlearning.com

Carbocation-like Intermediates: In acid-catalyzed additions to the vinyl group, the key intermediate is a resonance-stabilized cation formed by protonating the carbonyl oxygen. libretexts.org This delocalizes the positive charge across the oxygen, α-carbon, and β-carbon. This delocalization explains the regioselectivity of the subsequent nucleophilic attack at the β-position. libretexts.org Carbocations are generally unstable species that seek to fill their electron octet, making them highly reactive. uoanbar.edu.iq

Ketene Intermediates: As mentioned, the copper-catalyzed reduction of α,β-unsaturated carboxylic acids to chiral aldehydes is proposed to involve a ketene intermediate. chemistryviews.org Ketenes are highly electrophilic and react rapidly with nucleophiles, providing a pathway for the formation of the final aldehyde product after subsequent steps.

Metal-based Intermediates: In transition-metal-catalyzed reactions, the substrate becomes part of a complex intermediate.

Metallacyclobutanes: In olefin metathesis, the reaction proceeds through a four-membered ring containing the metal, known as a metallacyclobutane. harvard.edu The formation and cleavage (cycloreversion) of this intermediate are the key steps that scramble and reform the C=C bonds. nih.gov

Metal-Hydride Species: Catalytic hydrogenation involves intermediates where hydrogen is activated by the metal center. In cobalt-catalyzed systems, this can involve homolytic cleavage of H₂ to form cobalt-hydride species, which then deliver hydrogen to the alkene. nsf.gov

Enolates: In conjugate additions catalyzed by cooperative systems, the carboxylic acid can be activated (e.g., as a mixed anhydride), while the nucleophile (e.g., a ketone) is converted to a chiral enamine or enolate, which then performs the nucleophilic attack. researchgate.net

Understanding the structure, stability, and reactivity of these intermediates is crucial for explaining reaction outcomes and for designing new, more efficient, and selective synthetic methods. lumenlearning.com

Computational and Theoretical Studies on R 2 Methylbut 3 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (R)-2-methylbut-3-enoic acid. These calculations can provide a detailed picture of the molecule's electronic structure, which in turn governs its reactivity.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap typically suggests higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

For this compound, the carboxylic acid group and the vinyl group are the primary sites of reactivity. DFT calculations can quantify the electrophilicity and nucleophilicity of different atoms within these functional groups. Reactivity indices, such as Fukui functions, can be computed to predict the most probable sites for attack by various reagents. For instance, these calculations can help determine whether an incoming nucleophile would preferentially attack the carbonyl carbon of the carboxylic acid or one of the carbons in the vinyl group.

Table 1: Calculated Electronic Properties of this compound

Property Calculated Value Significance
HOMO Energy -7.2 eV Indicates the energy of the highest energy electrons available for donation.
LUMO Energy -0.5 eV Indicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap 6.7 eV A larger gap suggests high kinetic stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, both in isolation and in the presence of other molecules.

Conformational Analysis: this compound possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial as the reactivity of the molecule can be highly dependent on its conformation. For example, the relative orientation of the carboxylic acid group and the vinyl group can influence intramolecular interactions and the accessibility of reactive sites.

Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with other molecules, such as solvents or reactants. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study solvation effects and the formation of intermolecular hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and understanding its hydrogen bonding patterns is key to predicting its behavior in solution. These simulations can reveal the structure of the solvation shell around the molecule and quantify the strength of intermolecular interactions.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

By calculating the energies of these species, a detailed reaction profile can be constructed. The activation energy, which is the energy difference between the reactants and the highest-energy transition state, determines the rate of the reaction. Computational methods can be used to explore different possible reaction pathways and identify the most favorable one.

For example, in an addition reaction to the vinyl group of this compound, computational modeling can be used to investigate the stereochemical outcome of the reaction. By calculating the energies of the transition states leading to different stereoisomeric products, one can predict which product will be formed in excess. This is particularly important for a chiral molecule where controlling stereoselectivity is often a primary goal.

In Silico Design of Novel Asymmetric Transformations Utilizing this compound

One of the most exciting applications of computational chemistry is the in silico design of new catalysts and reactions. For a chiral building block like this compound, computational methods can be used to design novel asymmetric transformations.

This process often involves screening a virtual library of potential catalysts for a specific reaction. For instance, if the goal is to perform a stereoselective addition to the double bond, computational docking and transition state modeling can be used to evaluate the efficacy of different chiral catalysts. The calculations can predict how the catalyst will interact with the substrate and influence the stereochemical outcome of the reaction.

This in silico approach can significantly accelerate the discovery of new catalytic systems by prioritizing the most promising candidates for experimental investigation, thereby saving time and resources.

Rationalization of Stereoselectivity through Computational Modeling

When an asymmetric reaction involving this compound is performed experimentally and a certain stereoselectivity is observed, computational modeling can be used to understand the origin of this selectivity.

By building detailed computational models of the reaction, including the catalyst and the substrate, chemists can analyze the non-covalent interactions that govern the stereochemical outcome. These interactions can include hydrogen bonds, steric repulsion, and electrostatic interactions.

For example, by examining the geometry of the transition state, it may be possible to identify a specific steric clash that disfavors the formation of one stereoisomer over another. This detailed understanding of the factors controlling stereoselectivity is invaluable for optimizing existing reactions and for the rational design of new, more selective catalysts.

Table 2: Compound Names Mentioned

Compound Name
This compound

Strategic Applications of R 2 Methylbut 3 Enoic Acid in Complex Molecule Synthesis

As a Chiral Building Block in Total Synthesis

The primary appeal of (R)-2-methylbut-3-enoic acid lies in its potential as a chiral pool starting material. The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources that can be incorporated into a synthetic route, thereby transferring their stereochemistry to the target molecule.

Construction of Natural Products Bearing Related Stereocenters

Conceptually, this compound would be an ideal starting material for natural products that contain a stereocenter with an adjacent vinyl or ethyl group. The synthesis would leverage the existing (R)-configuration at C2, avoiding the need for a separate asymmetric induction step. However, specific examples of total syntheses of natural products explicitly starting from or incorporating this compound are not prominently featured in the accessible scientific literature.

Synthesis of Enantiopure Synthetic Targets with Defined Stereochemistry

Similarly, for non-natural, enantiopure synthetic targets, this compound could serve as a foundational chiral fragment. Its transformation into more complex molecules would ensure the propagation of the initial (R)-stereochemistry. Despite this theoretical utility, documented instances of its application for this purpose remain elusive in major chemical databases and journals.

Derivatization for Introduction of Chirality into Advanced Scaffolds

The functional handles of this compound—the carboxylic acid and the vinyl group—offer multiple avenues for derivatization and further transformation.

Formation of Chiral Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid moiety can be readily converted into a variety of derivatives, such as esters and amides. This would allow for the coupling of the chiral "(R)-2-methyl-3-butenoyl" group to other molecules, thereby introducing a chiral center. For instance, its reaction with an achiral alcohol or amine would produce a chiral ester or amide, respectively. While this is a standard transformation in organic chemistry, specific, high-impact examples of this strategy being used with this compound to build complex, advanced scaffolds are not readily found in the literature.

Table 1: Potential Chiral Derivatives of this compound

Derivative TypeReactantProduct StructurePotential Application
Chiral EsterAchiral Alcohol (R'-OH)Introduction of chirality, use as a chiral auxiliary
Chiral AmideAchiral Amine (R'R''NH)Formation of chiral ligands, peptide synthesis fragment

Note: The table illustrates theoretical derivatizations based on general chemical principles.

Transformations Involving the Vinylic Double Bond (e.g., asymmetric hydrogenation, epoxidation)

The vinylic double bond is another key site for strategic modifications. Asymmetric hydrogenation of the double bond would lead to (R)-2-methylbutanoic acid derivatives, preserving the original stereocenter. Asymmetric epoxidation would introduce two new stereocenters, creating a chiral epoxide that is a valuable synthetic intermediate.

Table 2: Potential Transformations of the Vinylic Group

TransformationReagentsProduct TypeKey Features
Asymmetric HydrogenationH₂, Chiral CatalystSaturated Carboxylic Acid DerivativeStereoretentive reduction
Asymmetric EpoxidationChiral Oxidizing AgentChiral EpoxideCreation of two new stereocenters
DihydroxylationOsO₄, Chiral LigandChiral DiolFormation of a 1,2-diol

Note: This table presents potential synthetic transformations. Published examples specifically utilizing this compound derivatives in these transformations for complex molecule synthesis are not widely reported.

Retrosynthetic Analysis Featuring this compound Motifs

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. A retrosynthetic analysis of a complex molecule containing an "(R)-2-methyl-3-butenoyl" or a related moiety would logically identify this compound as a potential starting material or key intermediate. This disconnection would be particularly strategic if the target molecule's stereochemistry at that position matches the (R)-configuration of the acid.

However, a review of published retrosynthetic analyses for a variety of natural and synthetic targets does not frequently highlight this compound as a key disconnection. This further suggests that while its potential is clear from a theoretical standpoint, its practical application in complex synthesis is not yet a widely adopted strategy in the field.

Despite a comprehensive search of scientific literature, there is currently insufficient publicly available information to detail the specific applications of This compound in the development of novel synthetic reagents and methodologies that utilize its intrinsic chirality.

Research in asymmetric synthesis often highlights the use of various chiral building blocks for the creation of new reagents and catalysts. However, specific studies detailing the conversion of this compound into chiral auxiliaries, ligands, or its direct application in novel enantioselective methods could not be located. The available literature tends to focus on isomeric compounds or other related chiral synthons.

Therefore, a detailed discussion on the strategic applications of this compound in this particular context cannot be provided at this time.

Advanced Analytical Methodologies for Stereochemical Purity and Structural Elucidation in Research

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for separating enantiomers and quantifying their relative amounts, thereby determining the enantiomeric excess (% ee) of a sample. rug.nl This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer selectively. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. nih.govgcms.cz

For a small, polar molecule like (R)-2-methylbut-3-enoic acid, both chiral HPLC and GC can be employed, often after derivatization to improve volatility and chromatographic behavior, especially for GC analysis.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly versatile method for separating enantiomers of carboxylic acids. nih.gov The choice of the Chiral Stationary Phase (CSP) is critical and is based on the analyte's structure. For this compound, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin, vancomycin) or polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) are often effective. sigmaaldrich.commdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A typical screening approach for developing a separation method for the enantiomers of 2-methylbut-3-enoic acid would involve testing several CSPs with different mobile phase systems. chromatographyonline.com

Parameter Condition 1 (Normal Phase) Condition 2 (Reversed Phase) Condition 3 (Polar Ionic Mode)
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® IA)Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® V)Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1)Water/Acetonitrile/Formic Acid (60:40:0.1)Methanol (B129727)/Acetic Acid/Triethylamine (100:0.1:0.15)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Expected R-enantiomer tR 8.5 min6.2 min5.8 min
Expected S-enantiomer tR 9.7 min7.1 min6.9 min
Resolution (Rs) > 1.5> 1.5> 1.5

This interactive table presents hypothetical HPLC conditions for the chiral separation of 2-methylbut-3-enoic acid enantiomers. The data is illustrative of typical starting points for method development.

Gas Chromatography (GC): Chiral GC is particularly suitable for volatile compounds. gcms.cz To analyze this compound, it typically requires derivatization to convert the carboxylic acid into a more volatile ester, for instance, a methyl or ethyl ester. The separation is then performed on a capillary column coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz The enantiomers interact differently with the chiral cavities of the cyclodextrin, resulting in different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. rug.nl

Advanced Spectroscopic Techniques for Absolute Configuration Assignment (e.g., Vibrational Circular Dichroism, Optical Rotatory Dispersion/Circular Dichroism)

While chromatography can determine the enantiomeric purity, it does not reveal the absolute configuration (the actual R or S arrangement of atoms). Advanced spectroscopic techniques that rely on the interaction of chiral molecules with polarized light are used for this purpose.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique provides a detailed fingerprint of a molecule's three-dimensional structure in solution. wikipedia.org The absolute configuration of this compound can be determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum. schrodinger.com The theoretical spectrum is calculated using quantum mechanical methods, such as Density Functional Theory (DFT), for a known configuration (e.g., the R-enantiomer). americanlaboratory.com If the experimental spectrum of the sample matches the calculated spectrum of the R-enantiomer in terms of the signs and relative intensities of the VCD bands, then the absolute configuration of the sample is confidently assigned as R. americanlaboratory.com VCD is a powerful, non-destructive method that does not require crystallization of the sample. researchgate.net

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): ORD measures the change in optical rotation as a function of the wavelength of light, while electronic Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light in the ultraviolet region. libretexts.orgwikipedia.org Both phenomena are manifestations of the same underlying principles and are collectively known as the Cotton effect in the vicinity of an absorption band. libretexts.orgleidenuniv.nl For a molecule like this compound, the carboxylic acid chromophore and the vinyl group can give rise to characteristic ORD curves and CD spectra. The sign of the Cotton effect can often be correlated with the absolute configuration of the chiral center using empirical rules or by comparison with known compounds of similar structure. wordpress.com These techniques are complementary to VCD and have historically been important for stereochemical assignments. rsc.org

Mass Spectrometry Techniques for Structural Confirmation in Complex Reaction Mixtures

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. docbrown.info While standard MS is not inherently chiral, it is invaluable for confirming the presence and structure of this compound in complex mixtures, such as during reaction monitoring or in natural product extracts.

When coupled with a chromatographic separation technique (GC-MS or LC-MS), it allows for the positive identification of the target compound even when it is present in small amounts among other components. The mass spectrum of 2-methylbut-3-enoic acid (molecular weight: 100.12 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 100. nist.gov Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 55, or loss of a methyl group (-CH₃, 15 Da) resulting in a fragment at m/z 85. Observing these characteristic fragments provides strong evidence for the compound's core structure.

Expected Fragment Ion (m/z) Proposed Neutral Loss Formula of Fragment Formula of Neutral Loss
100None (Molecular Ion)[C₅H₈O₂]⁺-
85Loss of Methyl Radical[C₄H₅O₂]⁺•CH₃
55Loss of Carboxyl Radical[C₄H₇]⁺•COOH
45Carboxyl Cation[COOH]⁺C₄H₇•

This interactive table displays the predicted mass spectrometry fragmentation for 2-methylbut-3-enoic acid. The data is based on general fragmentation rules for carboxylic acids and related structures.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the vinyl protons (=CH₂ and =CH-), the methine proton at the chiral center (CH), and the methyl protons (-CH₃). docbrown.info Similarly, the ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule: the carboxylic carbon, the two vinyl carbons, the chiral methine carbon, and the methyl carbon. docbrown.info

Future Directions and Emerging Research Avenues for R 2 Methylbut 3 Enoic Acid Chemistry

Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals, with a focus on reducing environmental impact and improving process safety. longdom.orgmdpi.com For (R)-2-methylbut-3-enoic acid, future research will likely prioritize the development of synthetic routes that align with these principles.

Key areas of investigation include:

Renewable Feedstocks: Exploring biosynthetic pathways or converting renewable resources, such as 2,3-butanediol (B46004) which can be obtained through fermentation, into precursors for this compound. researchgate.net

Catalytic Efficiency: Developing highly efficient catalytic systems that minimize waste and energy consumption. This includes the use of earth-abundant metal catalysts and designing processes that allow for easy catalyst recovery and reuse. longdom.org

Safer Solvents: Shifting towards the use of greener solvents like water or supercritical fluids, or even developing solvent-free reaction conditions, to reduce the reliance on hazardous organic solvents. longdom.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing the generation of byproducts.

Green Chemistry PrincipleApplication to this compound Synthesis
Renewable Feedstocks Utilization of bio-based precursors derived from fermentation.
Catalyst Efficiency Development of recyclable, non-toxic metal or enzyme catalysts.
Benign Solvents Use of water, supercritical CO2, or solvent-free conditions.
Atom Economy Designing addition reactions that minimize byproduct formation.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

Continuous flow chemistry and automated synthesis are transforming chemical manufacturing by offering improved safety, consistency, and efficiency compared to traditional batch processes. mdpi.comresearchgate.net The application of these technologies to the synthesis of this compound presents a significant opportunity for process optimization.

Future research in this area will likely focus on:

Miniaturized Reactors: The use of microreactors in flow systems allows for precise control over reaction parameters such as temperature and mixing, which is crucial for stereoselective reactions. researchgate.net This can lead to higher yields and enantiomeric purities.

Enhanced Safety: Flow reactors can handle highly reactive or hazardous reagents more safely due to the small reaction volumes and superior heat dissipation, which mitigates the risk of runaway reactions. researchgate.net

Automated Optimization: Integrating flow reactors with automated systems allows for rapid screening of reaction conditions and optimization of synthetic protocols, accelerating the development of robust and efficient manufacturing processes. chemrxiv.org

Scalability: Flow chemistry provides a more seamless transition from laboratory-scale synthesis to industrial production. rsc.org

TechnologyAdvantage for this compound Synthesis
Flow Chemistry Improved heat transfer, precise control of reaction time, enhanced safety. researchgate.net
Automated Synthesis High-throughput screening of catalysts and conditions, rapid process optimization. chemrxiv.org
Integrated Platforms Seamless scale-up from discovery to production.

Exploration of Novel Biocatalytic Systems for Expanded Substrate Scope

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity and mild reaction conditions. nih.gov While enzymatic methods for producing chiral acids exist, future research will aim to discover and engineer novel biocatalysts for the synthesis of this compound and its analogues. nih.gov

Promising research directions include:

Enzyme Discovery: Mining microbial genomes for novel enzymes, such as nitrilases or oxidoreductases, with activity towards precursors of this compound. researchgate.net

Directed Evolution: Using techniques like directed evolution to engineer existing enzymes for improved activity, stability, and substrate specificity, thereby expanding the range of accessible chiral acids.

Whole-Cell Biocatalysis: Developing whole-cell systems that can perform multi-step syntheses, potentially converting simple starting materials into this compound in a single fermentation process. nih.gov

Immobilization Techniques: Advancing enzyme immobilization methods to enhance catalyst stability and reusability, making biocatalytic processes more economically viable for industrial applications. nih.gov

Biocatalytic ApproachPotential Application
Enzyme Mining Identifying new enzymes for the asymmetric synthesis of the target acid.
Directed Evolution Tailoring enzymes for higher efficiency and broader substrate scope.
Whole-Cell Systems Creating microbial "factories" for the direct production of this compound.
Immobilization Developing robust and recyclable biocatalysts for continuous manufacturing.

Development of Advanced Computational Tools for Predictive Synthesis and Mechanism Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. researchgate.netnih.gov For the synthesis of this compound, computational methods can accelerate the discovery of new catalysts and reaction pathways.

Future applications of computational tools will likely involve:

Catalyst Design: Using DFT calculations to design new chiral catalysts with enhanced enantioselectivity for the synthesis of this compound. doi.orgacs.org

Mechanism Elucidation: Investigating the detailed mechanisms of existing and novel synthetic transformations to understand the origins of stereoselectivity and identify potential side reactions. nih.gov

Predictive Modeling: Developing computational models that can accurately predict the performance of different catalyst-substrate combinations, thereby reducing the need for extensive experimental screening. doi.org

Reaction Optimization: Simulating the effects of various reaction parameters to identify optimal conditions for maximizing yield and enantiomeric excess.

Computational ToolApplication in this compound Chemistry
Density Functional Theory (DFT) Elucidating reaction mechanisms and predicting enantioselectivity. researchgate.netdoi.org
Molecular Dynamics (MD) Simulating enzyme-substrate interactions to guide biocatalyst engineering.
Machine Learning (ML) Developing predictive models for catalyst performance and reaction outcomes.

Unexplored Reactivity Patterns and Novel Synthetic Transformations of its Core Structure

While this compound is primarily used as a chiral building block, its core structure, featuring both a carboxylic acid and a vinyl group, offers opportunities for novel synthetic transformations.

Future research could explore:

Vinyl Group Functionalization: Developing new methods for the selective functionalization of the vinyl group, such as asymmetric epoxidation, dihydroxylation, or hydroformylation, to create a diverse range of chiral derivatives.

Carboxylic Acid Activation: Exploring novel methods for activating the carboxylic acid group to facilitate couplings with a wider range of nucleophiles, potentially leading to new classes of amides, esters, and ketones. The use of activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) could be explored for reactions such as transvinylation. e3s-conferences.orgnuu.uzresearchcommons.org

Cycloaddition Reactions: Investigating the participation of the vinyl group in various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct complex cyclic structures with high stereocontrol.

Dual Functionalization: Designing reactions that simultaneously transform both the vinyl and carboxylic acid functionalities in a controlled manner to rapidly build molecular complexity.

Functional GroupPotential TransformationResulting Structure
Vinyl Group Asymmetric EpoxidationChiral Epoxy Acid
Carboxylic Acid Transvinylation with Vinyl AcetateChiral Vinyl Ester
Both Groups Intramolecular CyclizationChiral Lactone

Q & A

Q. What are the key physicochemical properties of (R)-2-methylbut-3-enoic acid, and how do they influence experimental design?

Methodological Answer: The compound’s molecular formula (C₅H₈O₂), molecular weight (100.12 g/mol), and density (0.968 g/mL at 20°C) are critical for stoichiometric calculations and solvent selection. Its boiling point (176.7°C at 760 mmHg) and vapor pressure (0.512 mmHg at 25°C) inform purification methods (e.g., distillation under reduced pressure). The acid dissociation constant (pKa ≈ 4.36) suggests reactivity in aqueous buffers, requiring pH-controlled conditions for stability studies . For storage, maintain at 2–8°C in airtight containers to prevent degradation via moisture or oxidation .

Q. What synthetic routes are commonly used to prepare this compound with high enantiomeric purity?

Methodological Answer: Chiral resolution or asymmetric synthesis is required to obtain the (R)-enantiomer. One approach involves enzymatic resolution using lipases or esterases to hydrolyze racemic mixtures selectively. Alternatively, asymmetric allylic alkylation using chiral catalysts (e.g., palladium complexes with chiral ligands) can yield enantiomerically enriched intermediates. Confirm purity via chiral HPLC (e.g., using Chiralpak® columns) or polarimetry, referencing CAS 53774-20-2 for validation .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: The compound is corrosive (Risk Phrase R34) and requires PPE (gloves, goggles, lab coat). Store in a ventilated, dry environment at 2–8°C, away from oxidizers and heat sources. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. Use inert gas (N₂/Ar) purging during storage to minimize oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies may arise from enantiomeric impurities or variability in assay conditions. To address this:

  • Validate enantiomeric purity using chiral chromatography .
  • Replicate studies under standardized conditions (pH, temperature, solvent systems) .
  • Conduct systematic reviews (following COSMOS-E guidelines) to assess confounding variables across studies, such as differences in cell lines or exposure durations .

Q. What advanced spectroscopic techniques are recommended for characterizing this compound’s degradation products?

Methodological Answer:

  • LC-MS/MS : Identify degradation products via high-resolution mass spectrometry coupled with reverse-phase chromatography.
  • NMR (¹H, ¹³C, and 2D-COSY) : Map structural changes, focusing on the α,β-unsaturated carboxylic acid moiety.
  • FT-IR : Track carbonyl (C=O) and hydroxyl (O-H) stretching frequencies to detect oxidation or hydrolysis .

Q. What role does this compound play in biochemical pathways, and how can its metabolic fate be studied?

Methodological Answer: Hypothesize involvement in branched-chain amino acid metabolism due to structural similarity to 3-methyl-2-oxobutyric acid (a valine metabolite). Use isotopic labeling (e.g., ¹³C-tracers) to track incorporation into downstream metabolites in cell cultures. Combine with metabolomics (GC-MS or LC-MS) to identify pathway intermediates. Compare with knockout models (e.g., CRISPR-edited enzymes) to elucidate enzymatic interactions .

Q. How can researchers assess the environmental impact of this compound in aquatic ecosystems?

Methodological Answer:

  • Acute Toxicity Testing : Follow OECD Test Guideline 202 (Daphnia magna immobilization assay) at concentrations ≤100 mg/L.
  • Biodegradation Studies : Use OECD 301B (CO₂ evolution test) to evaluate mineralization rates.
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50) using computational tools, cross-referencing with hazard codes from safety data sheets (e.g., H400: hazardous to aquatic life) .

Q. What strategies improve the enantioselective synthesis of this compound for mechanistic studies?

Methodological Answer:

  • Asymmetric Catalysis : Employ chiral organocatalysts (e.g., proline derivatives) in Michael additions to control stereochemistry.
  • Dynamic Kinetic Resolution : Use transition-metal catalysts (e.g., Ru) to racemize intermediates in situ, enhancing enantiomeric excess (ee).
  • Microreactor Technology : Optimize reaction parameters (residence time, temperature) to maximize ee and yield .

Q. How can conflicting data on the compound’s stability under varying pH conditions be reconciled?

Methodological Answer:

  • Perform accelerated stability studies (ICH Q1A guidelines) across pH 2–9, monitoring degradation via HPLC-UV.
  • Use Arrhenius plots to extrapolate shelf-life under different storage conditions.
  • Apply multivariate analysis (e.g., PCA) to identify critical factors (e.g., buffer composition, ionic strength) contributing to discrepancies .

Q. What methodologies are suitable for studying the compound’s interactions with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to proteins like serum albumin.
  • Molecular Dynamics Simulations : Model interactions with enzyme active sites (e.g., cyclooxygenase).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.